molecular formula C9H6N2S B13818288 3H-thieno[3,2-e]benzimidazole CAS No. 23630-49-1

3H-thieno[3,2-e]benzimidazole

Cat. No.: B13818288
CAS No.: 23630-49-1
M. Wt: 174.22 g/mol
InChI Key: GTACTEGISJCMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Fused Heterocyclic Systems in Chemical Research

The presence of heteroatoms—such as nitrogen, sulfur, or oxygen—within the ring structures introduces diverse functionalization possibilities and enhances reactivity, making them versatile building blocks in synthetic chemistry. researchgate.netnih.gov Many pharmaceuticals and natural products feature fused heterocyclic cores, which are often essential for their biological activity. indexcopernicus.comnih.govijrpc.com Synthetic strategies frequently employ these systems to construct complex molecules efficiently. researchgate.net

Significance of Benzimidazole (B57391) and Thiophene (B33073) Moieties in Scaffold Design

The thieno[3,2-e]benzimidazole framework is constructed from two highly important heterocyclic units: benzimidazole and thiophene.

Benzimidazole , a bicyclic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is considered a 'privileged' structure in medicinal chemistry. mdpi.com Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological macromolecules. rroij.com Benzimidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects. mdpi.comrsc.org The versatility of the benzimidazole nucleus allows for substitutions at various positions, significantly influencing its biological profile. orientjchem.org

Thiophene is a five-membered, sulfur-containing aromatic heterocycle. It is a key component in numerous pharmaceuticals and is recognized for its diverse biological activities. benthamscience.comresearchgate.net The thiophene ring often serves as a bioisosteric replacement for a phenyl ring in drug design, meaning it can replace a benzene ring without losing biological activity, sometimes even enhancing it or improving physicochemical properties. researchgate.net The sulfur atom can participate in hydrogen bonding, which enhances drug-receptor interactions. researchgate.net Compounds containing a thiophene moiety have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. benthamscience.com

Contextualizing 3H-Thieno[3,2-e]benzimidazole within Advanced Organic Chemistry

The compound this compound is a specific tautomer and isomer within the broader class of thienobenzimidazoles. Its structure represents the linear fusion of a thiophene ring and a benzimidazole ring system. While extensive research has been conducted on related isomers, such as thieno[2,3-d]pyrimidines and other substituted thienobenzimidazoles, the specific this compound framework is a less-explored area of chemical space. benthamscience.comresearchgate.net

The fusion of the electron-rich thiophene ring with the versatile benzimidazole system suggests that this scaffold holds significant potential for the development of novel compounds. The combination of these two pharmacophores could lead to synergistic or unique biological activities. Research into related structures, such as benzo[b]thieno[3,2-e]benzimidazoles, indicates the chemical feasibility and interest in this type of ring fusion. indexcopernicus.com

The study of this compound and its derivatives falls within advanced organic synthesis and medicinal chemistry. The development of synthetic routes to access this specific scaffold would be a key research objective. Such synthetic efforts would likely involve multi-step reactions, potentially starting from substituted thiophenes or benzimidazoles, and employing cyclization strategies to form the fused tricyclic system.

The potential applications of this scaffold are theoretically broad, given the established importance of its constituent parts. Research would likely focus on synthesizing a library of derivatives and screening them for various biological activities, contributing to the ever-expanding field of heterocyclic chemistry.

Data Tables

Table 1: Properties of Parent Heterocyclic Moieties

PropertyBenzimidazoleThiophene
Chemical Formula C₇H₆N₂C₄H₄S
Molecular Weight 118.14 g/mol orientjchem.org84.14 g/mol researchgate.net
Nature Crystalline Solid orientjchem.orgColorless Liquid
Key Structural Feature Fused Benzene and Imidazole Rings mdpi.comFive-membered Aromatic Ring with Sulfur
Primary Significance Privileged scaffold in medicinal chemistry, purine (B94841) isostere mdpi.comrroij.comImportant pharmacophore, bioisostere of phenyl ring researchgate.net

Table 2: Overview of Related Fused Heterocyclic Systems in Research

Fused SystemKey Structural ElementsPrimary Area of Research Interest
Thieno[2,3-d]pyrimidine (B153573) Thiophene ring fused to a pyrimidine (B1678525) ringAnticancer, Antimicrobial, Kinase Inhibition benthamscience.comresearchgate.net
Thieno[3,2-d]pyrimidine Thiophene ring fused to a pyrimidine ring (different fusion)Kinase Inhibition, Anti-inflammatory, Antifungal nih.govacs.org
Quinoline Benzene ring fused to a pyridine (B92270) ringAntimalarial, Antibacterial benthamdirect.com
Benzothiazole Benzene ring fused to a thiazole (B1198619) ringAntimicrobial, Antitumor nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23630-49-1

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

3H-thieno[3,2-e]benzimidazole

InChI

InChI=1S/C9H6N2S/c1-2-8-6(3-4-12-8)9-7(1)10-5-11-9/h1-5H,(H,10,11)

InChI Key

GTACTEGISJCMII-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)C3=C1NC=N3

Origin of Product

United States

Synthetic Methodologies for 3h Thieno 3,2 E Benzimidazole and Its Analogs

Strategic Approaches to Constructing the Fused Thiophene-Benzimidazole System

The construction of the 3H-thieno[3,2-e]benzimidazole ring system is primarily achieved through cyclization reactions, with palladium-catalyzed couplings and one-pot syntheses offering efficient alternatives.

Cyclization Reactions for Ring Formation

Cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems like thieno[3,2-e]benzimidazole. These methods involve the formation of one or both of the fused rings in a single or sequential manner.

A prevalent and classical method for the synthesis of benzimidazoles involves the condensation of o-phenylenediamines with various carbonyl compounds or their equivalents. sapub.orgresearchgate.netorganic-chemistry.org This strategy can be extended to the synthesis of thieno[3,2-e]benzimidazoles by using appropriately functionalized thiophene (B33073) precursors. The general approach involves the reaction of an o-phenylenediamine (B120857) derivative with a thiophene moiety bearing two adjacent functional groups that can react to form the imidazole (B134444) ring.

For instance, the condensation of o-phenylenediamine with a suitable thiophene-2,3-dicarbonyl derivative or its equivalent would lead to the formation of the fused imidazole ring, yielding the thieno[3,2-e]benzimidazole core. Various catalysts, including acids and transition metals, can be employed to facilitate this condensation and subsequent cyclization. sapub.orgresearchgate.net The reaction conditions can often be optimized to achieve high yields. sapub.org

A variety of aldehydes can be condensed with o-phenylenediamines to form benzimidazole (B57391) derivatives. nih.gov This suggests that a thiophene-2-carbaldehyde (B41791) with an adjacent reactive group could serve as a precursor for the synthesis of thieno[3,2-e]benzimidazole. The reaction is often carried out in the presence of an oxidizing agent or a catalyst to facilitate the cyclization. organic-chemistry.org

Reactant 1Reactant 2Catalyst/ConditionsProductReference
o-PhenylenediamineThiophene-2,3-dicarbonyl derivativeAcidic or metallic catalystsThis compound sapub.orgresearchgate.net
o-PhenylenediamineAromatic aldehydesZn-BNT, Microwave2-Aryl benzimidazoles nih.gov
o-PhenylenediaminesAldehydesH2O2, HCl, Acetonitrile (B52724), RT2-Arylbenzimidazoles organic-chemistry.org

Intramolecular cyclization represents another powerful strategy for constructing the thieno[3,2-e]benzimidazole system. arkat-usa.orgcardiosomatics.ru This approach typically involves a pre-functionalized thiophene ring that already contains a side chain capable of cyclizing to form the fused imidazole ring. For example, a 2-amino-3-substituted thiophene derivative can be designed where the substituent at the 3-position can undergo a cyclization reaction.

One such method involves the alkylation and subsequent intramolecular cyclization of 2-mercaptopyridine (B119420) derivatives, which can be conceptually applied to thiophene analogs. cardiosomatics.ru An appropriately substituted thiophene with an amino group at one position and a reactive side chain at an adjacent position can undergo intramolecular cyclization to form the fused benzimidazole ring. acs.org This can be achieved through various chemical transformations, including condensation and displacement reactions, often promoted by heat or a catalyst. cardiosomatics.rursc.org Iodine-mediated intramolecular electrophilic aromatic cyclization of allylamines has also been reported as a general route to synthesize annulated pyridines, a strategy that could potentially be adapted for thieno[3,2-e]benzimidazoles. acs.org

Palladium-Catalyzed Coupling Reactions in Heterocycle Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools in modern organic synthesis for the formation of carbon-nitrogen bonds. organic-chemistry.orgmdpi.com These reactions are highly efficient for the synthesis of N-arylated compounds and can be applied to the construction of heterocyclic systems. beilstein-journals.org

In the context of this compound synthesis, a palladium-catalyzed intramolecular C-N bond formation could be a key step. This would typically involve a thiophene substrate bearing an amino group and a leaving group (e.g., a halogen) on an adjacent aromatic ring, or vice versa. The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the intramolecular cyclization to form the fused imidazole ring. beilstein-journals.orgrsc.org This approach offers the advantage of high functional group tolerance and can often be performed under relatively mild conditions. The synthesis of various indole (B1671886) derivatives through palladium-catalyzed tandem reactions highlights the potential of this methodology for constructing fused heterocycles. researchgate.net

ReactantCatalyst SystemProductReference
Acetanilides and epoxidesPalladium catalystβ-hydroxy products rsc.org
Aryl halides and aminesPalladium catalyst, ligandAryl amines organic-chemistry.org
4-(2-aminoethyl)phenol derivativesPalladium catalyst6-aryl dopamine (B1211576) derivatives mdpi.com

One-Pot Synthesis Protocols for Efficiency and Yield

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource management. arkat-usa.org Several one-pot procedures have been developed for the synthesis of benzimidazole derivatives, which can be adapted for the thieno[3,2-e]benzimidazole system. nih.govdoi.org

A common one-pot approach for benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde in the presence of a catalyst. doi.org For the synthesis of thieno[3,2-e]benzimidazole, this would translate to the reaction of a suitably substituted aminothiophene with an appropriate carbonyl compound or its equivalent. For instance, a one-pot reaction involving a 2,3-diaminothiophene derivative and an aldehyde could directly yield the desired fused heterocyclic system. The use of efficient catalysts, such as nano-catalysts under ultrasonic irradiation, can significantly improve the yields and reduce reaction times. doi.org Another example is the one-pot synthesis of thieno[3,2-b]indoles from 3-aminothiophene-2-carboxylates, which involves in situ generation of the reactive 3-aminothiophene intermediate. researchgate.net

ReactantsCatalyst/ConditionsProductReference
o-Phenylenediamine, substituted aromatic aldehydeZnFe2O4, ultrasonic irradiationBenzimidazole derivatives doi.org
(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol, substituted trans acrylic acidsTBTU, DIPEA, dry DMFBenzimidazole–thiazinone derivatives nih.gov
3-Aminothiophene-2-carboxylates, arylhydrazinesGlacial acetic acidThieno[3,2-b]indoles researchgate.net

Precursor Synthesis and Derivatization for Core Structure Assembly

The successful synthesis of the this compound core heavily relies on the availability of appropriately functionalized thiophene and benzimidazole precursors. The synthesis of these precursors often involves multi-step sequences to introduce the necessary reactive groups for the final cyclization or coupling reactions.

For instance, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are structurally related to the target compound, often starts from aminothiophene precursors. nih.gov These aminothiophenes can be prepared through various methods, such as the Gewald reaction. Once the aminothiophene is obtained, it can be further functionalized. For example, a cyano group can be introduced and subsequently converted to a primary amide, which can then participate in a cyclization reaction. nih.gov

Similarly, the synthesis of benzimidazole precursors can involve the nitration of an aromatic ring followed by reduction to an amine, which can then be used in a condensation reaction. nih.gov Derivatization of the benzimidazole or thiophene core before the final fusion reaction allows for the introduction of various substituents, which can be used to modulate the properties of the final this compound product. For example, N,N-disubstituted benzimidazole-2-one carbonitriles can be synthesized via Aza-Michael addition and used as precursors for thieno[2,3-d]pyrimidines. benthamdirect.combenthamscience.com The synthesis of various substituted thieno[2,3-b]pyridines also relies on the initial preparation of functionalized pyridine-thiol derivatives. scielo.br

Preparation of Substituted o-Aminothiophenes and o-Phenylenediamines

The synthesis of thieno[3,2-e]benzimidazoles fundamentally relies on the availability of its constituent building blocks: substituted 2-aminothiophenes and o-phenylenediamines.

The Gewald reaction is a cornerstone for the synthesis of highly functionalized 2-aminothiophenes. tubitak.gov.trumich.edu This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-activated acetonitrile (such as malononitrile) and elemental sulfur in the presence of a basic catalyst. umich.edu The reaction proceeds through a Knoevenagel condensation followed by a Michael addition of sulfur and subsequent ring closure. organic-chemistry.org Various bases, including organic amines like diethylamine (B46881) or morpholine, can be used to catalyze the reaction, which is often carried out in polar solvents like ethanol (B145695) or dimethylformamide (DMF). umich.edu L-proline has also been identified as an effective and environmentally friendly catalyst for this transformation, promoting high yields under mild conditions. organic-chemistry.org

The preparation of substituted o-phenylenediamines, the other crucial precursor, is commonly achieved through the reduction of the corresponding o-nitroanilines. A variety of reducing agents can be employed for this purpose. One effective method involves the use of sodium dithionite (B78146) (Na₂S₂O₄) in a suitable solvent like DMSO, which allows for the in-situ reduction of the nitro group and subsequent condensation with an aldehyde to form the benzimidazole ring in a one-step process. acs.org

Table 1: Selected Methods for Precursor Synthesis

Precursor Type Synthetic Method Key Reagents Catalyst/Conditions Reference
2-Aminothiophene Gewald Reaction Ketone/Aldehyde, Activated Nitrile, Sulfur Amine Base (e.g., Morpholine), Ethanol umich.edu
2-Aminothiophene L-Proline Catalyzed Gewald Reaction Ketone, Malononitrile, Sulfur 10 mol% L-proline, DMF, 60°C organic-chemistry.org

Synthesis of Intermediate Carboxylic Acid Derivatives

The formation of the imidazole ring in the this compound system is typically achieved by the condensation of an o-diamine precursor with a carboxylic acid or one of its derivatives. nih.govscispace.com This reaction, known as the Phillips condensation, is one of the most fundamental methods for benzimidazole synthesis. scispace.com The process involves a dehydration reaction between the o-phenylenediamine and the carboxylic acid, which often requires vigorous conditions, such as heating in the presence of strong acids like polyphosphoric acid or hydrochloric acid. scispace.com

The reactivity of the carboxylic acid derivative can influence the reaction conditions. More reactive derivatives, such as acyl chlorides or anhydrides, can often form the benzimidazole ring under milder conditions compared to the corresponding carboxylic acid. pressbooks.pub The general order of reactivity for these derivatives is acyl halide > anhydride (B1165640) > ester > amide. pressbooks.pub This principle allows for the synthesis of a less reactive derivative from a more reactive one. pressbooks.pub For instance, an o-phenylenediamine can be reacted with an acyl chloride to form an intermediate amide, which then cyclizes to the benzimidazole.

The choice of carboxylic acid directly determines the substituent at the 2-position of the resulting benzimidazole ring system. This modularity allows for the synthesis of a wide array of analogs. asianpubs.org

Microwave-Assisted Synthesis Techniques

To overcome the often harsh conditions and long reaction times associated with conventional heating methods for benzimidazole synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. scispace.comarkat-usa.org Microwave irradiation provides rapid, uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes, increase product yields, and improve product purity. scispace.comasianpubs.org

The synthesis of benzimidazoles via the condensation of o-phenylenediamines and carboxylic acids has been shown to be highly efficient under microwave irradiation. asianpubs.org In one comparative study, the synthesis of various 2-substituted benzimidazoles was achieved in 1.5 to 4 minutes using microwave heating at 50% power, with yields ranging from 80-95%. This stands in stark contrast to conventional reflux methods which require significantly longer times. asianpubs.org These reactions are often performed in the presence of a small amount of acid, like hydrochloric acid, or on solid supports such as montmorillonite (B579905) K10 clay, sometimes in solvent-free ("dry media") conditions. scispace.comasianpubs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

Reactants Method Reaction Time Yield Reference
o-Phenylenediamine, Carboxylic Acid Conventional Heating (Reflux) Several Hours Moderate asianpubs.org
o-Phenylenediamine, Carboxylic Acid Microwave Irradiation 1.5 - 4 minutes 80 - 95% asianpubs.org
1,2-Phenylenediamine, Aromatic Aldehyde, 2-Mercaptoacetic Acid Conventional Heating 8 - 12 hours 60 - 79% arkat-usa.org

Catalytic Systems in this compound Synthesis

The development of advanced catalytic systems offers another avenue for creating milder, more efficient, and selective syntheses of benzimidazole derivatives. Heterogeneous catalysts and Lewis acids are particularly noteworthy for their effectiveness and eco-friendly profiles. beilstein-journals.orgnih.gov

Lewis acids such as erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) and ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) have been employed as effective catalysts. beilstein-journals.orgnih.gov For instance, Er(OTf)₃ has been shown to selectively catalyze the condensation of o-phenylenediamine with electron-rich aldehydes, facilitating the reaction under solvent-free conditions with short reaction times (2-5 minutes) and excellent yields (75-99%). beilstein-journals.org The catalyst's role is to coordinate with the carbonyl oxygen of the aldehyde, which enhances its electrophilicity and promotes the nucleophilic attack by the amine. beilstein-journals.org

Novel heterogeneous catalysts are also gaining prominence. A zinc-based boron nitride (Zn-BNT) material has been developed for the microwave-assisted synthesis of 2-aryl benzimidazoles. nih.gov This catalyst facilitated the reaction of o-phenylenediamines with various aromatic aldehydes in 15 minutes at 140°C, providing yields between 82% and 97%. A key advantage of this system is the catalyst's reusability; it was reused up to eight times with only a minor loss in catalytic activity, highlighting its potential for sustainable chemical manufacturing. nih.gov

Table 3: Catalytic Systems for Benzimidazole Synthesis

Catalyst Reactants Conditions Key Advantages Reference
Er(OTf)₃ o-Phenylenediamine, Aldehydes Solvent-free, 2-5 min High selectivity, excellent yields (75-99%) beilstein-journals.org
Yb(OTf)₃ 2-Amino-3-thiophene-carbonitriles, Ketones Microwave, Silica gel, 5 min Good to excellent yields, reusable catalyst nih.gov

Chemical Transformations and Derivatization of the 3h Thieno 3,2 E Benzimidazole Scaffold

Substitution Reactions on the Thiophene (B33073) Ring

The thiophene component of the scaffold is an electron-rich aromatic ring, making it susceptible to electrophilic attack. Conversely, nucleophilic substitution is also possible, typically requiring the presence of activating groups.

The thiophene ring in the thieno[3,2-e]benzimidazole system is generally activated towards electrophilic aromatic substitution. The position of substitution is influenced by the electronic effects of the fused benzimidazole (B57391) ring system.

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. ijpcbs.com For the 3H-thieno[3,2-e]benzimidazole scaffold, the reaction is anticipated to occur on the electron-rich thiophene ring to introduce a formyl (-CHO) group. The initial electrophilic attack forms an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the corresponding aldehyde. wikipedia.org

Table 1: Vilsmeier-Haack Formylation of this compound

ReactantReagentsConditionsProduct
This compound1. POCl₃, DMF 2. H₂O0°C to 80°CThis compound-carbaldehyde

Bromination:

Direct bromination of the scaffold can be achieved using elemental bromine. Studies on related benzazole systems have shown that the reactivity and position of halogenation are dependent on reaction conditions and the specific substrate. rsc.org For the thieno[3,2-e]benzimidazole system, electrophilic attack by bromine is expected to occur on the thiophene ring, a common reaction for thiophene and its derivatives. google.com The reaction of S-allyl derivatives of 2-mercaptobenzimidazole with bromine can lead to complex outcomes, including both addition to the double bond and electrophilic heterocyclization, indicating the high reactivity of such systems towards electrophiles. researchgate.net

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is less common than electrophilic substitution and generally requires the presence of strong electron-withdrawing groups to activate the ring system. chemistrysteps.comlibretexts.org The nitro group is an excellent activating group for SNAr reactions.

In a suitably substituted precursor, such as a nitro-thieno[3,2-e]benzimidazole derivative, the nitro group can be displaced by a nucleophile. This strategy has been successfully employed in the synthesis of thieno[3,2-b]thiophenes from 3-nitrothiophenes, where the nitro group is displaced by various thiolates. mdpi.com This suggests that a similar transformation could be applied to the thieno[3,2-e]benzimidazole scaffold. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex). chemistrysteps.commdpi.com

Table 2: Nucleophilic Aromatic Substitution on a Nitro-Activated Scaffold

ReactantNucleophileConditionsProduct
Nitro-3H-thieno[3,2-e]benzimidazoleThiophenolate (PhS⁻)Base (e.g., K₂CO₃), DMFPhenylthio-3H-thieno[3,2-e]benzimidazole

Modifications of the Benzimidazole Moiety

The benzimidazole portion of the scaffold contains two nitrogen atoms, one of which (N-3) bears a hydrogen atom in the parent structure. This N-H group is the primary site for modifications such as alkylation and acylation.

The nitrogen atom of the imidazole (B134444) ring is nucleophilic and can be readily alkylated using various alkylating agents. nih.govresearchgate.net The reaction typically involves deprotonation of the N-H group with a base to form a benzimidazolate anion, which then acts as a nucleophile. researchgate.net A variety of bases and alkyl halides can be employed to introduce diverse substituents at the nitrogen position.

Common alkylating agents include simple alkyl halides (e.g., methyl iodide, ethyl bromoacetate), benzyl halides, and dihaloalkanes, which can be used for subsequent cyclization reactions. nih.gov The choice of solvent and base (e.g., triethylamine, potassium carbonate, sodium hydride) is crucial for the reaction's success. nih.govresearchgate.net

Table 3: N-Alkylation of this compound

ReactantAlkylating AgentBase/SolventProduct
This compoundMethyl IodideK₂CO₃ / DMF3-Methyl-thieno[3,2-e]benzimidazole
This compoundEthyl bromoacetateTriethylamine / AcetoneEthyl 2-(thieno[3,2-e]benzimidazol-3-yl)acetate
This compoundBenzyl chlorideNaH / THF3-Benzyl-thieno[3,2-e]benzimidazole
This compound1,3-DibromopropaneTriethylamine / Ethanol (B145695)3-(3-Bromopropyl)-thieno[3,2-e]benzimidazole

Similar to alkylation, the nitrogen atom of the benzimidazole ring can be acylated using acylating agents such as acid anhydrides or acyl chlorides. nih.gov For instance, reaction with acetic anhydride (B1165640) introduces an acetyl group onto the nitrogen atom. nih.gov This reaction is often performed by heating the benzimidazole derivative with the acylating agent. N-acylation can be used to introduce a variety of functional groups and can also serve as a protecting group strategy in multi-step syntheses.

Table 4: N-Acylation of this compound

ReactantAcylating AgentConditionsProduct
This compoundAcetic AnhydrideHeating (e.g., 110-115°C)3-Acetyl-thieno[3,2-e]benzimidazole
This compoundBenzoyl ChloridePyridine (B92270), 0°C to rt3-Benzoyl-thieno[3,2-e]benzimidazole

Functional group interconversions are crucial for elaborating the structure of substituted thieno[3,2-e]benzimidazole derivatives. These reactions modify existing substituents on the scaffold without altering the core heterocyclic structure.

A common example is the reduction of a nitro group, which is often introduced on the benzene (B151609) ring of the benzimidazole moiety. The nitro group can be readily reduced to an amino group using various reducing agents, such as tin (Sn) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation (H₂/Pd-C). nih.gov The resulting amino group is a versatile handle for further derivatization. For instance, it can be acylated with acetyl chloride to form an acetamide, or it can be used in cyclization reactions to build additional fused rings. nih.gov

Table 5: Reduction of a Nitro Group and Subsequent Acylation

Starting MaterialReagentsIntermediate/Product
Nitro-substituted this compoundSn, HClAmino-substituted this compound
Amino-substituted this compoundAcetyl Chloride, BaseAcetamido-substituted this compound

Formation of Fused Polycyclic Systems via this compound

The inherent reactivity of the this compound system, combined with the strategic introduction of functional groups, allows for its elaboration into a variety of fused polycyclic architectures. These transformations are crucial for modulating the electronic and steric properties of the core scaffold, leading to compounds with tailored characteristics.

Annulation Reactions for Extended Architectures

Annulation, or ring-forming, reactions are a powerful tool for building extended π-conjugated systems. In the context of thieno[3,2-e]benzimidazole, these reactions typically involve the construction of additional rings onto the existing framework. While specific examples involving the this compound scaffold are not extensively documented in publicly available literature, general principles of annulation on related benzimidazole and thieno-fused systems can provide insights into potential synthetic pathways.

One common strategy involves the use of bifunctional reagents that can react with two adjacent sites on the thienobenzimidazole core to form a new ring. For instance, derivatives of this compound bearing reactive functionalities, such as amino or activated methylene groups, could serve as precursors for condensation reactions with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds to yield fused pyridinone or pyrimidinone rings.

Another approach is through transition metal-catalyzed cross-coupling reactions. For example, a di-halogenated this compound derivative could undergo intramolecular C-H activation or coupling with a di-alkyne to construct additional fused aromatic rings, thereby extending the π-system. While the direct application of these methods to this compound is a subject for further research, the successful application of such strategies to other heterocyclic systems suggests their potential.

A hypothetical annulation reaction is presented in the table below, illustrating a potential synthetic route.

Starting MaterialReagentProductReaction Type
2-Amino-3H-thieno[3,2-e]benzimidazole1,3-DiketoneFused Pyrimidine (B1678525) DerivativeCondensation/Cyclization

This table is based on established chemical principles and serves to illustrate a potential synthetic transformation, though specific experimental validation for the this compound core is needed.

Spirocyclization and Bridging Strategies

Spirocyclization and the formation of bridged systems introduce three-dimensional complexity to the planar this compound scaffold. These strategies are of significant interest for creating molecules with unique conformational properties and for exploring novel chemical space.

Spiro compounds feature a single atom that is part of two different rings. The synthesis of spiro-thienobenzimidazoles could potentially be achieved through intramolecular cyclization of a suitably substituted precursor. For example, a this compound derivative with a side chain containing a nucleophilic group and an electrophilic center could undergo cyclization to form a spirocyclic system at one of the saturated carbon atoms of a substituent.

Bridged systems, where two non-adjacent atoms of a ring are connected by a bridge of one or more atoms, represent another class of complex architectures. The synthesis of bridged thienobenzimidazoles would likely involve multi-step sequences, potentially including intramolecular Diels-Alder reactions or ring-closing metathesis of precursors with appropriate diene and dienophile or terminal alkene functionalities.

The following table outlines a conceptual approach to the synthesis of a spirocyclic derivative.

Starting MaterialReaction SequenceProductStrategy
2-(2-Chloroethyl)-3H-thieno[3,2-e]benzimidazoleIntramolecular N-alkylationSpirocyclic piperazinyl-thienobenzimidazoleIntramolecular Cyclization

It is important to note that the exploration of spirocyclization and bridging strategies for the this compound scaffold is an emerging area of research. The development of efficient and selective methods for these transformations will be crucial for unlocking the full potential of this versatile heterocyclic system in the design of novel functional molecules. Further investigation is required to establish reliable synthetic protocols and to fully characterize the resulting complex polycyclic structures.

Spectroscopic and Structural Characterization of 3h Thieno 3,2 E Benzimidazole Derivatives

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 3H-thieno[3,2-e]benzimidazole derivatives displays a series of characteristic absorption bands that confirm the presence of the fused heterocyclic system. The N-H stretching vibration of the imidazole (B134444) ring typically appears as a broad band in the region of 3400-2500 cm⁻¹, often overlapping with C-H stretching bands. researchgate.net In related benzimidazole (B57391) structures, strong bands observed between 3200 and 2650 cm⁻¹ are attributed to the ν(N-H) of the imidazole ring. nih.gov

The aromatic C-H stretching vibrations from both the benzene (B151609) and thiophene (B33073) rings are generally observed around 3100-3000 cm⁻¹. researchgate.net The stretching vibrations of the C=N and C=C bonds within the fused ring system give rise to strong absorptions in the 1650-1450 cm⁻¹ region. Furthermore, the in-plane and out-of-plane C-H bending vibrations provide valuable information about the substitution pattern on the aromatic rings. The presence of the thiophene ring is further suggested by C-S stretching vibrations, although these can be weak and difficult to assign definitively. For various benzimidazole derivatives, characteristic absorption bands for NH and C=O groups have been identified in the ranges of 3220–3128 cm⁻¹ and 1670–1699 cm⁻¹, respectively. acs.orgnih.gov

Table 1: Characteristic IR Absorption Bands for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Imidazole N-H Stretching 3400 - 2500 (broad)
Aromatic C-H Stretching 3100 - 3000
C=N (Imidazole) Stretching ~1620
C=C (Aromatic) Stretching 1600 - 1450
C-H In-plane bending 1300 - 1000
C-H Out-of-plane bending 900 - 675

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of organic molecules in solution. It provides information on the number, type, and connectivity of atoms.

The ¹H NMR spectrum of this compound derivatives provides a wealth of information. The proton of the N-H group in the imidazole ring is typically observed as a broad singlet at a downfield chemical shift, often in the range of δ 12.0-13.0 ppm, and its signal disappears upon the addition of D₂O. nih.gov The protons on the aromatic benzene and thiophene rings resonate in the region of δ 7.0-8.5 ppm. acs.org

The specific chemical shifts and coupling patterns (spin-spin splitting) of these aromatic protons are dictated by their positions and the nature of any substituents on the rings. For instance, protons on the benzene ring will exhibit characteristic ortho, meta, and para coupling constants (J-values), allowing for the determination of their relative positions. In a related thiazolo[3,2-a]benzimidazole derivative, aromatic protons appeared as multiplets between δ 7.10 and 7.85 ppm. nih.gov

Table 2: Typical ¹H NMR Chemical Shift Ranges for the this compound Core

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Imidazole N-H 12.0 - 13.0 Broad Singlet

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbons of the this compound skeleton typically resonate in the aromatic region, from approximately δ 110 to 160 ppm. nih.gov The chemical shifts of specific carbons are influenced by their local electronic environment. Carbons directly attached to heteroatoms (nitrogen and sulfur) will have distinct chemical shifts. For example, the C=N carbon of the imidazole ring is expected to be significantly downfield. In similar heterocyclic systems, aromatic carbons have been observed in the range of δ 114.05–166.53 ppm. acs.org Quaternary carbons, those not bonded to any hydrogen, often show weaker signals and can be identified through specialized NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for the this compound Core

Carbon Type Typical Chemical Shift (δ, ppm)
C=N (Imidazole) 150 - 160
C-S (Thiophene) 125 - 140

While 1D NMR provides essential data, unambiguous assignment of all proton and carbon signals for complex molecules like this compound derivatives requires two-dimensional (2D) NMR techniques.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the connectivity of protons within the benzene and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the direct assignment of carbon signals based on their known proton assignments.

Table 4: Expected Key 2D-NMR Correlations for Structural Assignment

Experiment Correlating Nuclei Information Provided
COSY ¹H ↔ ¹H Identifies neighboring protons within each ring system.
HSQC ¹H ↔ ¹³C (¹J) Connects each proton to its directly bonded carbon atom.

| HMBC | ¹H ↔ ¹³C (²⁻⁴J) | Establishes long-range connectivity, linking fragments and identifying quaternary carbons. |

Benzimidazole and its derivatives are known to exhibit annular tautomerism, a dynamic equilibrium where the N-H proton can migrate between the two nitrogen atoms of the imidazole ring. encyclopedia.pubresearchgate.net This phenomenon is also expected in the this compound system, where the proton can reside on either N1 or N3.

Dynamic NMR (DNMR) spectroscopy is an excellent method for studying such equilibria. The appearance of the NMR spectrum depends on the rate of proton exchange relative to the NMR timescale. encyclopedia.pub

Slow Exchange (Low Temperature): At sufficiently low temperatures, the proton exchange is slow, and distinct sets of signals may be observed for each individual tautomer.

Intermediate Exchange (Intermediate Temperature): As the temperature is raised, the rate of exchange increases, causing the corresponding signals for the two tautomers to broaden.

Fast Exchange (High Temperature): At higher temperatures, the proton exchange becomes very rapid, and the spectrometer detects only a time-averaged structure, resulting in a single, sharp set of signals with chemical shifts that are the weighted average of the two tautomers.

By analyzing the changes in the NMR spectra with temperature (line-shape analysis), it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) of the tautomeric exchange process and the relative populations of each tautomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the characterization of this compound derivatives, providing definitive information on their molecular weight and structural features through controlled fragmentation. The choice of ionization technique is critical and tailored to the specific properties of the derivative under investigation.

Electron Impact (EI) and Electrospray Ionization (ESI) Techniques

Electron Impact (EI) and Electrospray Ionization (ESI) are two commonly employed techniques for the mass spectrometric analysis of thieno-benzimidazole systems. EI, a hard ionization method, involves bombarding the molecule with high-energy electrons, leading to extensive fragmentation. This process is particularly useful for elucidating the core structure of the molecule by identifying characteristic fragment ions. The resulting mass spectra often show a clear molecular ion peak (M+), confirming the molecular weight, alongside a rich pattern of fragment ions that correspond to the cleavage of specific bonds within the molecule. For instance, in related benzimidazole derivatives, fragmentation often involves the cleavage of substituent groups and rupture of the imidazole ring.

In contrast, ESI is a soft ionization technique that is well-suited for a wide range of compounds, including those that are thermally labile or non-volatile. ESI typically generates protonated molecules [M+H]+ or other adducts with minimal fragmentation, making it ideal for accurate molecular weight determination. By adjusting instrumental parameters, such as the fragmentor voltage in the ion source, controlled fragmentation can be induced, providing structural information in a manner analogous to tandem mass spectrometry (MS/MS). This "pseudo-MS3" approach allows for the stepwise deconstruction of the molecule, revealing detailed connectivity and substituent information. The fragmentation patterns of related fused N-heterocycles under ESI conditions often involve characteristic cross-ring cleavages, particularly of the less aromatic rings.

The table below illustrates hypothetical mass spectrometry data for a representative this compound derivative, showcasing the types of data obtained from both EI and ESI techniques.

Ionization Techniquem/z (relative intensity, %)Assignment
EI-MS 188 (100)[M]+• (Molecular Ion)
161 (45)[M - HCN]+•
134 (30)[M - C2H2S]+•
117 (25)[C7H5N]+•
ESI-MS 189 (100)[M+H]+
ESI-MS/MS of m/z 189 162 (80)[M+H - HCN]+
135 (50)[M+H - C2H2S]+

This table is a representative example and does not correspond to experimentally verified data for a specific named compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard-resolution MS by measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. By comparing the experimentally measured accurate mass to the calculated masses of all possible elemental formulas, the correct molecular formula can be assigned with a high degree of confidence. This is a critical step in the identification of newly synthesized this compound derivatives, as it distinguishes between compounds with the same nominal mass but different elemental compositions. HRMS is indispensable for confirming the successful synthesis of a target compound and for elucidating the elemental formulas of fragment ions, which is crucial for proposing and verifying fragmentation pathways.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For derivatives of this compound, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and torsional angles. A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Below is a hypothetical data table representing the kind of crystallographic information that would be obtained for a this compound derivative.

ParameterValue
Crystal System Monoclinic
Space Group P21/c
a (Å) 8.5
b (Å) 10.2
c (Å) 12.1
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1009
Z 4

This table is a representative example and does not correspond to experimentally verified data for a specific named compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals Forces)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

For this compound derivatives, the N-H group of the imidazole ring is a potent hydrogen bond donor, while the imine nitrogen atom is a hydrogen bond acceptor. These interactions can lead to the formation of well-defined supramolecular structures, such as chains or sheets. The planar, aromatic nature of the fused ring system also promotes π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. These interactions, along with weaker van der Waals forces, play a critical role in stabilizing the crystal structure and can influence the material's physical properties, such as its melting point and solubility. The analysis of these interactions provides a deeper understanding of the solid-state behavior of these compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of this compound derivatives. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's conjugated π-system.

The UV-Vis spectra of compounds based on the thieno-benzimidazole core are expected to exhibit intense absorption bands corresponding to π–π* electronic transitions within the aromatic system. The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the ring system. For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands, respectively. This sensitivity makes UV-Vis spectroscopy a useful tool for monitoring chemical reactions and for studying the effects of substituents on the electronic properties of the chromophore. In related triphenylamine-benzimidazole systems, a charge transfer (CT) band from the electron-donating moiety to the electron-accepting benzimidazole moiety is often observed.

The following table provides a hypothetical example of UV-Vis absorption data for a substituted this compound derivative.

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
Ethanol (B145695)28025,000π–π* transition
34015,000π–π* transition (extended conjugation)

This table is a representative example and does not correspond to experimentally verified data for a specific named compound.

Based on a comprehensive search for scientific literature, there is currently insufficient specific data available to generate a detailed article on the computational and theoretical studies of the compound This compound that would meet the requirements of the requested outline.

Studies focusing on Density Functional Theory (DFT) for geometry optimization, molecular orbital analysis (HOMO-LUMO), electrostatic potential surfaces, Time-Dependent DFT (TD-DFT) for excited states, and molecular docking simulations have been conducted on a wide range of benzimidazole derivatives and other related thieno-fused heterocyclic systems. However, specific computational and theoretical research focused solely on the this compound isomer could not be located in the available search results.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound. To fulfill the user's request, published research containing the specific quantum chemical calculations and molecular docking simulations for this compound would be required.

Computational and Theoretical Studies of 3h Thieno 3,2 E Benzimidazole

Molecular Docking Simulations

Estimation of Ligand-Receptor Interaction Energies

The estimation of binding affinity between a ligand, such as a derivative of 3H-thieno[3,2-e]benzimidazole, and its biological receptor is a cornerstone of computational drug design. lu.se This is achieved by calculating the binding free energy of the ligand-receptor complex. A variety of quantum mechanical (QM) and molecular mechanics (MM) methods are employed for this purpose, providing crucial data on the stability and spontaneity of the interaction. lu.se

Quantum Mechanical Approaches: Quantum mechanics-based methods offer high accuracy in modeling the electronic structure and intermolecular forces that govern binding. mdpi.com Methods like Density Functional Theory (DFT) can elucidate the nature of non-covalent interactions, such as hydrogen bonds and π-π stacking, which are critical for stabilizing a ligand within a receptor's active site. semanticscholar.org Fragment Molecular Orbital (FMO) methods can also be applied to large biological systems, breaking them down into manageable fragments to accurately analyze protein-ligand interactions. mdpi.com For instance, DFT calculations at the B3LYP/6-311G(d,p) level are commonly used to optimize geometries and understand electronic properties that influence binding. nih.gov

Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA): These are popular end-point methods used to estimate binding free energies from molecular dynamics simulation trajectories. nih.gov The MM/GBSA method, for example, calculates the binding free energy by summing the molecular mechanics energy in the gas phase (ΔEgas), the solvation free energy (ΔGsolv), and subtracting the entropic contribution (TΔS).

In studies of structurally similar compounds, such as thiazolo[3,2-a]benzimidazole (TBI) hybrids targeting the CDK2 enzyme, MM-PBSA calculations have been instrumental. For example, a potent inhibitor from this class was found to have a very favorable binding free energy of -323.69 ± 15.17 kJ/mol, indicating a highly stable complex. nih.govresearchgate.net Similarly, computational studies on benzimidazole-carbonamide derivatives targeting the Polo-like Kinase 1 (PLK1) receptor showed binding energies ranging from -68.24 to -90.42 kcal/mol, signifying strong and spontaneous interactions. These values provide a benchmark for the expected interaction energies of this compound derivatives with their respective targets.

Below is a table summarizing representative binding energy calculations for related benzimidazole (B57391) compounds, illustrating the data obtained from such theoretical estimations.

Compound ClassTarget ReceptorMethodCalculated Binding Free Energy (kcal/mol)
Benzimidazole-carbonamide derivativePLK1MM-GBSA-90.42
Benzimidazole-carbonamide derivativePLK1MM-GBSA-87.09
Thiazolo[3,2-a]benzimidazole hybridCDK2MM-PBSA-77.35 (-323.69 kJ/mol) nih.govresearchgate.net
Benzimidazole-thiadiazole hybridCYP51Molecular Docking-10.928

Note: The data presented is for structurally related compounds and serves as an illustrative example for the potential interaction energies of this compound derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. growingscience.com By simulating the motions of atoms and molecules over time, MD provides detailed insights into the conformational changes and stability of a ligand when bound to a receptor. ekb.eg These simulations are crucial for validating docking poses and understanding the dynamic nature of the ligand-receptor complex.

A typical MD simulation for a protein-ligand complex is run for a significant duration, often 100 nanoseconds or more, to ensure the system reaches equilibrium and to observe meaningful conformational dynamics. nih.govresearchgate.net Key parameters analyzed during the simulation include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time. A stable RMSD value for the complex indicates that the ligand remains securely bound within the active site without significant conformational changes.

For example, in a 100 ns MD simulation of a potent thiazolo[3,2-a]benzimidazole inhibitor bound to the CDK2 enzyme, the complex demonstrated high stability with an RMSD value of approximately 1.24 Å. nih.govresearchgate.net This low and stable RMSD suggests that the inhibitor forms a stable and lasting complex with the enzyme. Similarly, MD simulations of new thieno[2,3-d]pyrimidine (B153573) derivatives targeting VEGFR-2 have been used to confirm the stability of the ligand-receptor complex, providing confidence in the predicted binding mode. researchgate.net

The stability of the complex is further analyzed by examining the Root Mean Square Fluctuation (RMSF) of individual amino acid residues in the receptor's active site. Lower RMSF values for residues interacting with the ligand indicate that the ligand binding stabilizes that region of the protein.

The following table presents typical results from an MD simulation study on a related heterocyclic compound, illustrating the key metrics for conformational stability.

SystemSimulation Time (ns)Average RMSD (Å)Key Finding
Thiazolo[3,2-a]benzimidazole-CDK2 Complex1001.24 nih.govresearchgate.netThe complex is highly stable with minimal deviation.
Thieno[2,3-d]pyrimidine-VEGFR-2 Complex100~1.5 - 2.0The ligand remains stably bound in the active site.

Note: The data is derived from studies on analogous heterocyclic systems to exemplify the expected outcomes for this compound.

Thermodynamic and Kinetic Aspects of Tautomerism via Theoretical Methods

Tautomerism, the migration of a proton between two or more structures, is a critical phenomenon for heterocyclic compounds like benzimidazoles, as the predominant tautomeric form dictates its interaction with biological targets. researchgate.net Theoretical methods, particularly Density Functional Theory (DFT), are frequently used to investigate the thermodynamic and kinetic aspects of tautomerism. researchgate.netresearchgate.net

These calculations can determine the relative stabilities of different tautomers by computing their ground-state energies. The tautomer with the lowest energy is considered the most thermodynamically stable. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), can predict the energy differences between tautomers in both the gas phase and in different solvents. researchgate.net

Furthermore, theoretical methods can elucidate the kinetics of the tautomeric interchange by calculating the energy barrier, or activation energy, required for the proton transfer to occur. jcchems.com This is achieved by locating the transition state structure on the potential energy surface that connects the two tautomers. A lower activation energy implies a faster rate of interconversion.

For instance, DFT studies on various benzimidazole derivatives have calculated the free energy of activation for the tautomeric interchange. These studies found activation energies in the range of 13.06 to 13.77 kcal/mol, providing a quantitative measure of the kinetic barrier for proton transfer. researchgate.net The energy difference between tautomers was also calculated, showing which form is thermodynamically preferred. researchgate.net Such computational investigations are essential for understanding which tautomer of this compound is likely to be present under physiological conditions and thus responsible for its biological activity.

The table below shows representative theoretical data for tautomerism in related benzimidazole compounds.

CompoundMethodCalculated ParameterValue (kcal/mol)
Omeprazole sulfideDFTFree Energy of Activation13.77 researchgate.net
(R)-LansoprazoleDFTFree Energy of Activation13.47 researchgate.net
Omeprazole sulfoneDFTFree Energy of Activation13.06 researchgate.net
3-(2-phenylhydrazone)-naphthalene-1,2,4-trioneDFTEnergy Difference (Keto vs. Enol)~14.0 researchgate.netscielo.br

Note: This data from related benzimidazole systems illustrates the thermodynamic and kinetic parameters that would be determined in a theoretical study of this compound tautomerism.

Structure Activity Relationship Sar Analysis in 3h Thieno 3,2 E Benzimidazole Research

Impact of Substituent Nature and Position on Molecular Interactions

The biological activity of benzimidazole (B57391) derivatives is highly sensitive to the nature and placement of various substituents on the core structure. nih.govnih.gov These modifications can alter the molecule's electronic properties, steric profile, and hydrogen bonding capacity, which in turn dictates its binding affinity and selectivity for a target protein. nih.gov

The electronic landscape of the 3H-thieno[3,2-e]benzimidazole ring system is a key determinant of its molecular interactions. The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic system, influencing interactions such as π-π stacking and hydrogen bonds. rroij.com

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃), amino (-NH₂), and alkyl groups increase electron density on the aromatic rings. This enhancement can strengthen cation-π interactions with electron-deficient residues in a protein's active site. In many benzimidazole series, EDGs have been shown to enhance biological activity, though their impact is highly dependent on their position and the specific target.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (e.g., -Cl, -F) decrease the electron density of the ring system. EWGs can form crucial hydrogen bonds or dipole-dipole interactions. For example, a fluorine atom can act as a hydrogen bond acceptor, while a nitro group can significantly alter the molecule's polarity and binding mode. The influence of these groups is often pivotal in achieving target-specific potency.

Table 1: Hypothesized Influence of Substituent Electronic Effects on this compound Activity
Substituent TypeExample GroupsPotential Impact on Molecular InteractionsPredicted Effect on Biological Activity
Electron-Donating (EDG)-OCH₃, -CH₃, -NH₂Increases electron density; may enhance π-π stacking and cation-π interactions.Potentially increases or decreases activity depending on the specific target's electronic requirements.
Electron-Withdrawing (EWG)-Cl, -F, -CF₃, -NO₂Decreases electron density; can introduce new hydrogen bonding or dipole interactions.Often critical for potency; can improve binding affinity through specific interactions. Halogens may also enhance metabolic stability.

SAR studies on numerous benzimidazole derivatives have consistently shown that the position of a substituent dramatically affects biological activity. nih.govnih.gov For the this compound scaffold, the key positions for modification would be on the benzimidazole part of the molecule.

N1-Position: The nitrogen atom at position 1 is a common site for substitution. Large, bulky, or flexible substituents at this position can explore additional binding pockets within a target protein. Alkylation or arylation at N1 often improves lipophilicity, which can enhance cell permeability. However, this position is also crucial for hydrogen bonding, and substitution can sometimes abolish a critical interaction with the target. nih.gov

C2-Position: This is one of the most frequently modified positions in benzimidazole-based drug design. nih.gov Substituents at C2 can project directly into the active site of an enzyme or receptor. Introducing aromatic or heteroaromatic rings at this position can lead to significant gains in potency through hydrophobic and π-stacking interactions.

C5 and C6-Positions: These positions on the benzene (B151609) ring allow for fine-tuning of the molecule's electronic and steric properties without drastically altering the core's interaction with the primary binding site. nih.gov Substitutions here can influence solubility, metabolic stability, and pharmacokinetic profiles. For instance, introducing a halogen or a small alkyl group at C5 or C6 can block metabolic attack and improve the compound's half-life.

Table 2: Predicted Impact of Substituent Position on this compound Derivatives
PositionCommon SubstituentsGeneral Role in Structure-Activity Relationship
N1Alkyl, Benzyl, Aryl groupsModulates lipophilicity and can probe deeper binding pockets. May alter hydrogen bonding capability. nih.gov
C2Aryl, Heteroaryl, Amine groupsCrucial for direct interaction with the target's active site; significantly impacts potency and selectivity. nih.gov
C5 / C6Halogens, -CH₃, -OCH₃, -NO₂Fine-tunes electronic properties, solubility, and metabolic stability. Can influence overall pharmacokinetic profile. nih.gov

Stereochemical Considerations in Biological Interaction

Stereochemistry plays a vital role in the interaction between a drug molecule and its biological target. The introduction of a chiral center into a this compound derivative can lead to enantiomers with markedly different biological activities, potencies, and toxicity profiles. This is because the binding sites of proteins are themselves chiral, and one enantiomer may fit much more precisely than the other.

For instance, if a substituent introduced at the N1 or C2 position contains a stereocenter, it is probable that one enantiomer will exhibit significantly higher affinity for the target. Research on chiral benzimidazoles has shown that the spatial arrangement of substituents is critical for proper orientation within the binding pocket. researchgate.net Therefore, the synthesis and biological evaluation of individual enantiomers are essential steps in the advanced stages of drug development for any chiral derivative of the this compound scaffold.

Pharmacophore Modeling and Design Strategies

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific target. nih.govtandfonline.com A pharmacophore model typically includes features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. plantarchives.org

For the this compound series, a pharmacophore model could be developed based on a set of known active compounds or the structure of the target protein's binding site. tandfonline.com Such a model would highlight the key interaction points. For example, a model might reveal the necessity of a hydrogen bond acceptor at the N3 position, a hydrophobic group at the C2 position, and an aromatic ring feature corresponding to the fused ring system. nih.gov This model can then be used for virtual screening of compound libraries to identify novel hits with different chemical scaffolds but the same essential pharmacophoric features, or to guide the design of new, more potent this compound derivatives.

Ligand Efficiency and Lipophilicity Efficiency in Molecular Design

In modern drug discovery, potency alone is not the sole indicator of a promising drug candidate. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics used to assess the quality of a compound during the lead optimization process.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of heavy, non-hydrogen atoms). It essentially measures the binding energy per atom. A high LE value indicates that the molecule is making very efficient use of its atoms to achieve high affinity, which is a desirable trait for a lead compound.

Lipophilic Ligand Efficiency (LLE): This metric relates a compound's potency to its lipophilicity (logP or logD). High lipophilicity can lead to problems such as poor solubility, high metabolic turnover, and off-target toxicity. LLE helps guide the design of compounds that achieve high potency without becoming excessively "greasy." A good lead compound should have a high LLE, indicating a favorable balance between potency and lipophilicity.

For this compound derivatives, calculating LE and LLE during the design-synthesis-test cycle would be crucial for selecting candidates with the best chance of becoming successful drugs. The goal would be to optimize substituents to maximize binding affinity (potency) while keeping the growth in molecular weight and lipophilicity to a minimum.

Molecular Mechanisms of Biological Interaction for 3h Thieno 3,2 E Benzimidazole Derivatives

Enzyme Inhibition Mechanisms

Derivatives of the thieno[3,2-e]benzimidazole scaffold and structurally related thieno-fused pyrimidines have been identified as potent inhibitors of several key enzymes. Their inhibitory action is often achieved through competitive binding at the active site or allosteric modulation, leading to the disruption of cellular signaling cascades.

Inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD)

The bacterial enzyme tRNA (guanine37-N1)-methyltransferase (TrmD) is essential for the survival of many bacterial pathogens, as it catalyzes a crucial tRNA modification step. nih.gov This makes TrmD an attractive target for the development of novel antibiotics. Thienopyrimidinone derivatives, which share a fused heterocyclic system with thienobenzimidazoles, have been synthesized and shown to possess nanomolar potency against TrmD. mdpi.com

A notable mechanism of inhibition by these compounds involves a novel conformational change in the enzyme's active site. nih.govmdpi.com Specifically, the binding of certain thienopyrimidinone inhibitors to TrmD from Pseudomonas aeruginosa induces a "tyrosine-flipping" mechanism. nih.govnih.govremedypublications.com This conformational shift restructures the active site, rendering the enzyme inaccessible to its cofactor, S-adenosyl-l-methionine (SAM), and likely also to its tRNA substrate. nih.govnih.govremedypublications.com This unique mechanism of action highlights the potential for developing potent and specific inhibitors of bacterial TrmD. nih.govremedypublications.com One such analogue, AZ51, has demonstrated broad-spectrum inhibition against TrmD isozymes from various Gram-negative and Gram-positive bacteria. nih.gov

Modulation of Tyrosine Kinase Receptors (e.g., EGFR, HER2/neu)

Tyrosine kinase receptors are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant activation of these receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/neu), is a hallmark of many cancers. nih.govnih.gov

Thieno[2,3-d]pyrimidine (B153573) derivatives have been developed as potent inhibitors of EGFR tyrosine kinase. nih.gov Some of these compounds have shown significant activity against both wild-type EGFR and the T790M mutant, which is associated with acquired resistance to some EGFR inhibitors. nih.gov For instance, one derivative, compound 7a, demonstrated a significant apoptotic effect and arrested the growth of HepG2 cells in the S and G2/M phases of the cell cycle. nih.gov

Furthermore, the broader class of benzimidazole (B57391) derivatives has been shown to target both EGFR and HER2. nih.gov One particular 2-aryl benzimidazole derivative potently inhibited both EGFR and HER2 activity by reducing their tyrosine phosphorylation. nih.gov This dual inhibition blocks the downstream activation of the PI3K/Akt and MEK/Erk signaling pathways, which are crucial for cancer cell survival and proliferation. nih.gov The development of thienopyrimidine derivatives incorporating benzimidazole fragments is motivated by the potential for dual inhibition of these key oncogenic drivers. nih.gov

Inhibition of Kinases (e.g., IKK-β, JAK3, PI3K, VEGFR-2, c-kit)

In addition to receptor tyrosine kinases, 3H-thieno[3,2-e]benzimidazole derivatives and their structural analogues have been shown to inhibit a range of intracellular kinases that play pivotal roles in inflammation and cancer.

IKK-β: The IκB kinase β (IKK-β) is a key regulator of the NF-κB signaling pathway, which is central to inflammatory responses. nih.gov Thienopyridine analogues have been investigated as IKK-β inhibitors, with computational studies suggesting that hydrophobic and electron-withdrawing substituents can enhance their inhibitory activity. nih.gov While direct evidence for this compound derivatives is limited, the inhibition of IKK-β by related heterocyclic compounds underscores a potential mechanism for anti-inflammatory effects. nih.gov

JAK3: Janus kinase 3 (JAK3) is predominantly expressed in hematopoietic cells and is a therapeutic target for B-cell lymphoma and other autoimmune diseases. semanticscholar.org A new class of thieno[3,2-d]pyrimidines containing an acrylamide (B121943) pharmacophore has been synthesized as potent covalent inhibitors of JAK3, with some compounds exhibiting IC50 values in the low nanomolar range. semanticscholar.org These compounds have been shown to induce apoptosis in B lymphoma cells and prevent the JAK3-STAT3 signaling cascade. semanticscholar.org

PI3K: Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in crucial cellular functions, and their dysregulation is frequently observed in cancer. nih.gov Thieno[2,3-d]pyrimidine derivatives have been designed as potent PI3K inhibitors. medilumine.com For example, compound VIb from one study showed significant enzymatic inhibition of PI3Kβ (72%) and PI3Kγ (84%). medilumine.com Molecular docking studies have indicated that these compounds can bind effectively to the PI3K active site. medilumine.com

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several series of furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine-based derivatives have been synthesized as potent VEGFR-2 inhibitors. Compounds such as 21b, 21c, and 21e from one study demonstrated highly potent dose-related inhibition of VEGFR-2 with IC50 values in the nanomolar range. These compounds were shown to blunt angiogenesis by reducing VEGFR-2 phosphorylation. A novel 2-aminobenzimidazole-based compound, Jzu 17, has also been shown to inhibit angiogenesis by targeting VEGF-A-VEGFR-2 signaling.

c-kit: The c-KIT receptor tyrosine kinase is another important target in cancer therapy, particularly in gastrointestinal stromal tumors (GISTs). Mutations in c-KIT can lead to uncontrolled cell proliferation. Thiazolo[5,4-b]pyridine derivatives have been developed as potent c-KIT inhibitors capable of overcoming resistance to existing drugs like imatinib. The derivative 6r, for instance, was effective against a c-KIT double mutant and was shown to block c-KIT auto-phosphorylation and downstream signaling pathways.

Inhibitory Activity of Thieno-fused Pyrimidine (B1678525) and Benzimidazole Derivatives Against Various Kinases
Compound ClassTarget KinaseKey FindingsReference IC50/Inhibition %Citation
Thieno[3,2-d]pyrimidinesJAK3Potent covalent inhibition.Compound 9a: 1.9 nM; Compound 9g: 1.8 nM semanticscholar.org
Thieno[2,3-d]pyrimidinesPI3Kβ/γSignificant enzymatic inhibition.Compound VIb: 72% (PI3Kβ), 84% (PI3Kγ) medilumine.com
Thieno[2,3-d]pyrimidinesVEGFR-2Potent, dose-related inhibition.Compound 21e: 21 nM
Thiazolo[5,4-b]pyridinesc-KITEffective against imatinib-resistant mutants.Derivative 6r showed potent inhibition.
2-Aryl BenzimidazoleEGFR/HER2Dual inhibition by reducing phosphorylation.Not specified nih.gov

Cyclooxygenase (COX) and 5-Lipoxygenase Inhibition

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively.

While direct studies on this compound are scarce, related heterocyclic systems have shown significant inhibitory activity against these enzymes. For instance, novel hybrids of benzimidazole and thiazole (B1198619) have demonstrated potent dual inhibition of COX-2 and 15-lipoxygenase (a related lipoxygenase). nih.gov One such hybrid, 15b, was a highly potent COX-2 inhibitor with an IC50 of 0.045 µM and also showed strong 15-LOX inhibitory activity (IC50 = 1.67 µM). nih.gov Similarly, certain 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as selective COX-2 inhibitors. medilumine.com Other research has focused on benzimidazole derivatives as 5-lipoxygenase inhibitors for their potential as antiallergic agents. semanticscholar.org These findings suggest that the thienobenzimidazole scaffold may also interact with COX and LOX enzymes, contributing to potential anti-inflammatory effects.

Inhibitory Activity of Related Heterocyclic Compounds Against COX and LOX Enzymes
Compound ClassTarget EnzymeKey FindingsReference IC50Citation
Benzimidazole-thiazole hybrid (15b)COX-2Potent and selective inhibition.0.045 µM nih.gov
Benzimidazole-thiazole hybrid (15b)15-LOXPotent inhibition.1.67 µM nih.gov
Thieno[2,3-d]pyrimidin-4(3H)-one (Compound 5)COX-2Selective inhibition over COX-1.42.19 µM medilumine.com

Receptor Antagonism/Agonism

The interaction of small molecules with cellular receptors can either block (antagonism) or mimic (agonism) the action of endogenous ligands, leading to a modulation of receptor-mediated signaling.

Bradykinin (B550075) Receptor Modulation

Bradykinin is a peptide that mediates inflammatory responses, vasodilation, and pain through its interaction with two G protein-coupled receptors, B1 and B2. The development of antagonists for these receptors is a therapeutic strategy for managing inflammatory conditions and pain.

Currently, there is a lack of specific scientific literature detailing the direct interaction or modulation of bradykinin receptors by compounds with a this compound core structure. Research on bradykinin receptor antagonists has largely focused on peptide derivatives and other classes of non-peptide small molecules. Therefore, the potential for this compound derivatives to act as bradykinin receptor modulators remains an area for future investigation.

Cannabinoid Receptor Interaction

The endocannabinoid system, primarily comprising the cannabinoid receptors CB1 and CB2, is a crucial modulator of various physiological processes, making it a prominent target in drug discovery. researchgate.net These receptors are G-protein coupled receptors (GPCRs) that are activated by endogenous ligands (endocannabinoids), phytocannabinoids (like Δ9-tetrahydrocannabinol), or synthetic molecules. researchgate.netmdpi.com While direct studies on the interaction between the this compound core structure and cannabinoid receptors are not extensively detailed in current literature, the evaluation of novel heterocyclic compounds for such activity is a common strategy.

The interaction of a compound with a cannabinoid receptor is typically characterized through competitive binding assays. jbclinpharm.org These experiments measure the ability of a test compound to displace a radiolabeled ligand, such as [3H]-CP 55,940 or [3H]-WIN 55212-2, from the CB1 and CB2 receptors. jbclinpharm.orgnih.gov The results are often expressed as a binding affinity (Ki) or as the percentage of radioligand displacement at a specific concentration. jbclinpharm.org The functional consequence of this binding—whether the compound acts as an agonist, antagonist, or inverse agonist—is determined through further functional assays that measure downstream signaling, such as the inhibition of adenylyl cyclase. mdpi.comnih.gov The structural features of a molecule, including its size, shape, and the nature of its substituents, dictate its affinity and selectivity for CB1 versus CB2 receptors. jbclinpharm.org

Table 1: Key Characteristics of Cannabinoid Receptors
FeatureCB1 ReceptorCB2 Receptor
Primary LocationCentral nervous system (presynaptic terminals), peripheral nerves, and non-neuronal tissues (testis, eye). researchgate.netPrimarily on immune cells, with limited expression in the brain. researchgate.net
Receptor TypeG-protein coupled receptor (GPCR), coupled to Gi/o protein. researchgate.netmdpi.comG-protein coupled receptor (GPCR), coupled to Gi/o protein. mdpi.com
Primary Endogenous LigandsAnandamide (AEA), 2-Arachidonoylglycerol (2-AG). mdpi.com2-Arachidonoylglycerol (2-AG), Anandamide (AEA). mdpi.com
Signaling PathwayInhibition of adenylyl cyclase, suppression of calcium influx, modulation of neurotransmitter release. mdpi.comInhibition of adenylyl cyclase, modulation of cytokine release. researchgate.net
Common Radioligands for Assays[3H]-CP 55,940, [3H]-WIN 55212-2, [3H]-SR141716A. jbclinpharm.orgfrontiersin.org[3H]-CP 55,940, [3H]-WIN 55212-2. jbclinpharm.org

Nucleic Acid Interaction Studies (e.g., DNA Binding, Intercalation)

The benzimidazole core, a key component of the this compound structure, is structurally analogous to naturally occurring purines. This resemblance allows benzimidazole-containing derivatives to readily interact with biological macromolecules, most notably nucleic acids such as DNA and RNA. nih.gov These interactions are a foundational mechanism for the antiproliferative and chemotherapeutic effects of many heterocyclic compounds. nih.govresearchgate.net

The binding of small molecules to DNA can occur through several modes, the most common being intercalation and groove binding. nih.gov

Intercalation involves the insertion of a planar, aromatic molecule between the base pairs of the DNA double helix.

Groove Binding occurs when a molecule fits into the minor or major grooves of the DNA, held in place by non-covalent forces like hydrogen bonds, van der Waals forces, or hydrophobic interactions. researchgate.net

Table 2: Illustrative DNA/RNA Interaction Data for Benzimidazole Derivatives*
Compound TypeSide ChainBinding Affinity (Ka)Thermal Stabilization (ΔTm)Proposed Interaction Mode
Pentacyclic BenzimidazoleAmino Side ChainHighModerate stabilizing effectMixed (Intercalation and Groove Binding). nih.gov
Pentacyclic BenzimidazolePiperazine at C-11SubstantialPronounced stabilizing effect on RNA. nih.govMixed (Intercalation and Groove Binding). nih.gov
Multi-ring BenzimidazoleVariableDependent on ring numberNot specifiedVaries from intercalation to groove binding. nih.gov

*This table presents generalized findings for the broader class of benzimidazole derivatives to illustrate the types of data obtained in nucleic acid interaction studies. nih.gov

Protein Interaction Profiling and Target Identification

Understanding the full spectrum of protein interactions is critical to elucidating the mechanism of action of any bioactive small molecule. nih.gov For a compound like this compound, identifying its protein targets beyond a primary candidate is essential for a comprehensive understanding of its biological effects. Modern proteomics and computational approaches have revolutionized this process. nih.govnih.gov

One powerful experimental technique is Activity-Based Protein Profiling (ABPP) . ABPP utilizes chemical probes to covalently label active enzymes in a complex proteome, allowing for the assessment of a compound's effect on enzyme activity across entire protein families. When coupled with quantitative chemical proteomics, ABPP provides a high-throughput and accurate method for identifying specific protein targets and off-targets, overcoming the limitations of traditional methods like affinity chromatography, which can suffer from non-specific binding. nih.gov

In parallel, computational methods offer a large-scale predictive approach to target identification. nih.gov One such strategy involves creating Target Interaction Profile Fingerprints (TIPFs) for known compounds based on their documented interactions in databases like ChEMBL. By comparing the TIPF of a query molecule to this database, researchers can infer potential new targets based on the principle that molecules with similar interaction profiles may share targets. nih.gov This virtual screening approach has successfully identified and experimentally validated novel interactions, such as the inhibition of cyclooxygenase-1 (COX-1) by the kinase inhibitor Lapatinib. nih.gov These methods are invaluable for drug repositioning, lead discovery, and anticipating potential side effects. nih.govnih.gov

Table 3: Methodologies for Protein Target Identification
MethodologyPrincipleAdvantagesLimitations
Affinity ChromatographyImmobilized small molecule "baits" capture interacting proteins from cell lysates.Direct identification of binding partners.Can yield non-specific results; may miss transient or weak interactions. nih.gov
Activity-Based Protein Profiling (ABPP)Uses reactive chemical probes to label active sites of enzymes, allowing for a functional readout of target engagement. nih.govHigh accuracy and throughput; focuses on functionally active proteins; avoids issues of non-specific binding. nih.govTypically limited to specific enzyme classes for which probes are available.
Computational Screening (e.g., TIPF)Predicts new targets by comparing the interaction profiles of a query molecule with databases of known drug-target interactions. nih.govLarge-scale and rapid; useful for drug repositioning and lead discovery. nih.govPredictions require experimental validation; dependent on the quality and completeness of existing data.

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Synthetic Pathways for Scalability and Sustainability

The advancement of 3H-thieno[3,2-e]benzimidazole-based research is intrinsically linked to the development of efficient, scalable, and sustainable synthetic routes. Current methodologies often involve multi-step processes with limitations in yield and environmental impact. Future efforts should focus on "green chemistry" principles to address these challenges.

Key areas for development include:

Microwave-Assisted Synthesis: This technique offers rapid reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods. nih.govkoreascience.krkchem.orgresearchgate.net The application of microwave irradiation to the synthesis of thieno[3,2-e]benzimidazoles could significantly reduce energy consumption and accelerate the discovery of new derivatives. mdpi.com

Continuous Flow Chemistry: Flow reactors provide excellent control over reaction parameters, leading to higher reproducibility and safety, particularly for large-scale production. omicsonline.org The development of a continuous flow process for this compound synthesis would be a significant step towards industrial applicability. omicsonline.org

Use of Greener Solvents and Catalysts: Replacing hazardous organic solvents with more environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG) is a crucial aspect of sustainable synthesis. chemmethod.commdpi.com Furthermore, employing reusable solid acid catalysts or exploring metal-catalyzed reactions with high turnover numbers can minimize waste and cost. omicsonline.orgnih.gov The use of catalysts like Er(OTf)3 has shown promise in improving the selectivity of benzimidazole (B57391) synthesis, which could be adapted for the thieno-fused analogs. nih.govbeilstein-journals.org

Synthetic ApproachAdvantagesRelevant Analogs
Microwave-Assisted SynthesisRapid, efficient, reduced reaction times. koreascience.krkchem.orgmdpi.comBenzimidazoles, Thienopyrimidines. nih.govresearchgate.net
Continuous Flow ChemistryScalable, high yield, improved safety and control. omicsonline.orgBenzimidazoles. omicsonline.org
Green Solvents/CatalystsEnvironmentally friendly, reduced waste, catalyst recyclability. chemmethod.comresearchgate.netBenzimidazoles. mdpi.com

Exploration of Diverse Derivatization Strategies for Enhanced Molecular Interactions

The functionalization of the this compound core is a key strategy for modulating its physicochemical properties and enhancing its interactions with molecular targets. Future research should systematically explore derivatization at various positions of the heterocyclic system to build comprehensive structure-activity relationships (SAR).

Promising derivatization strategies include:

Substitution on the Benzene (B151609) and Thiophene (B33073) Rings: Introducing a variety of substituents, such as electron-donating and electron-withdrawing groups, can fine-tune the electronic properties of the molecule, influencing its binding affinity and selectivity.

N-Functionalization of the Imidazole (B134444) Ring: The nitrogen atoms of the imidazole moiety offer opportunities for introducing diverse side chains, which can be tailored to interact with specific pockets of a target protein or to modify solubility and pharmacokinetic properties.

Scaffold Morphing: Replacing the benzimidazole core with bioisosteric analogs, such as thieno[3,2-d]pyrimidine, has proven to be a successful strategy in medicinal chemistry for discovering novel compounds with improved properties. nih.gov

Application in Material Science for Optoelectronic or Supramolecular Assemblies

The π-conjugated system of this compound suggests its potential for applications in material science, particularly in the fields of optoelectronics and supramolecular chemistry.

Future research in this area could focus on:

Organic Dyes for Photovoltaics: Thieno[3,2-b]thiophene-based donor-π-acceptor dyes have demonstrated promising performance as photosensitizers in dye-sensitized solar cells (DSSCs). polyu.edu.hkbohrium.com The thieno[3,2-e]benzimidazole scaffold could be incorporated into similar molecular designs to create novel dyes with tailored photophysical and electrochemical properties. frontiersin.org

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some benzimidazole and thiophene derivatives suggests that the this compound core could be a building block for new emissive materials for OLEDs. researchgate.net

Supramolecular Assemblies: Benzimidazole derivatives are known to form supramolecular structures through hydrogen bonding and coordination with metal ions. researchgate.netresearchgate.net The thieno[3,2-e]benzimidazole scaffold could be utilized to construct novel supramolecular polymers and gels with interesting functional properties.

Potential ApplicationKey PropertiesRelated Scaffolds
Dye-Sensitized Solar Cells (DSSCs)Strong intramolecular charge transfer, intense visible light absorption. polyu.edu.hkThieno[3,2-b]thiophene. polyu.edu.hkbohrium.com
Organic Light-Emitting Diodes (OLEDs)Fluorescence, tunable emission wavelengths. researchgate.netThieno[3,2-c]pyridine. researchgate.net
Supramolecular ChemistrySelf-assembly via hydrogen bonding and metal coordination. researchgate.netBenzimidazoles. researchgate.net

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools for elucidating the electronic structure, properties, and reactivity of molecules like this compound, thereby guiding experimental efforts.

Future computational studies should employ a range of methods:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are invaluable for predicting molecular geometries, electronic properties (such as HOMO-LUMO energy levels), and spectroscopic characteristics. nih.govchemijournal.comnih.govresearchgate.netnih.gov Such calculations can help in the rational design of derivatives with desired optoelectronic properties for material science applications or to understand their reactivity.

Molecular Docking: This technique can predict the binding modes of this compound derivatives within the active sites of biological targets, such as protein kinases. nih.gov This is crucial for understanding the structural basis of their biological activity and for designing more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules and their complexes with biological targets over time, helping to assess the stability of binding interactions. rsc.orgpreprints.orgekb.eg

Investigation of Selectivity and Specificity in Molecular Targeting

A critical aspect of developing therapeutic agents is ensuring their selectivity for the intended target to minimize off-target effects. For this compound derivatives showing biological activity, a thorough investigation of their selectivity and specificity is paramount.

Future research should focus on:

Kinome-wide Profiling: For derivatives targeting protein kinases, screening against a broad panel of kinases is essential to determine their selectivity profile. nih.govresearchgate.netnih.gov This can identify potential off-target interactions and guide further optimization of the lead compounds.

Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins, computational methods can be employed to design derivatives that specifically interact with the target's active site, thereby enhancing selectivity.

Comparative Studies: Comparing the activity of this compound derivatives against closely related targets can reveal the structural features that govern selectivity.

Design of Chemical Probes for Biological System Interrogation

The unique structural and potential photophysical properties of the this compound scaffold make it an attractive candidate for the development of chemical probes to study biological systems.

Future directions in this area include:

Fluorescent Probes: Benzimidazole-based compounds have been successfully developed as fluorescent probes for the detection of ions and reactive oxygen species. nih.govrsc.orgrsc.org By incorporating appropriate recognition moieties, this compound derivatives could be designed as novel "turn-on" or ratiometric fluorescent probes for bioimaging applications.

Photoaffinity Labeling Probes: The introduction of a photoreactive group onto the this compound scaffold could enable the development of photoaffinity probes for identifying the cellular targets of biologically active derivatives.

Probes for Photodynamic Therapy (PDT): Thieno[3,2-b]thiophene-fused BODIPY derivatives have shown promise as photosensitizers for PDT. nih.gov The thieno[3,2-e]benzimidazole core could be explored as a component of new photosensitizers for targeted cancer therapy.

Q & A

Q. What are the common synthetic routes for preparing 3H-thieno[3,2-e]benzimidazole derivatives?

The synthesis of this compound derivatives often involves copper-catalyzed reactions. For example, a sequential process using o-bromoaryl isocyanides and primary amines enables the formation of 3-substituted derivatives via amine addition followed by intramolecular arylation . Alternative methods include condensation reactions between o-phenylenediamine analogs and thiophene-based carbonyl precursors under acidic conditions, which are optimized for yield and purity using reflux in ethanol or acetic acid .

Q. What spectroscopic and computational methods are critical for characterizing this compound derivatives?

Key techniques include:

  • NMR and IR spectroscopy to confirm substituent positioning and hydrogen bonding .
  • X-ray crystallography (XRD) to resolve steric effects, such as ligand displacement in coordination complexes (e.g., ~0.2–0.4 Å deviations observed in benzimidazole-containing copper complexes) .
  • Density Functional Theory (DFT) for vibrational analysis and electronic structure modeling, particularly useful for assessing coupling in molecular frameworks .

Q. How can researchers validate the purity and stability of synthesized this compound compounds?

Standard protocols involve:

  • HPLC or GC-MS for purity assessment, with thresholds ≥95% for pharmacological studies .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability under varying conditions.
  • Accelerated stability studies (e.g., exposure to humidity, light, and temperature cycles) to identify degradation pathways .

Advanced Research Questions

Q. How can QSAR models be optimized to predict the biological activity of this compound derivatives?

QSAR optimization requires:

  • Descriptor selection : HyperChem’s PM3 method generates 14+ descriptors (e.g., logP, dipole moment) for MLR analysis .
  • Model validation : Use backward elimination to refine equations, prioritizing statistical criteria (R² > 0.8, cross-validated q² > 0.6) .
  • Experimental correlation : Validate predictions with in vitro assays (e.g., IC50 values for enzyme inhibition). For example, a 76–81% recognition level was achieved for thiazolo-benzimidazole bronchodilators .

Q. What methodologies are used to elucidate the interaction mechanisms of this compound with biological targets?

Advanced approaches include:

  • Molecular docking : Pharmacophore-based design to map ligand-receptor interactions (e.g., 5-HT6 serotonin receptor antagonists) .
  • Site-directed mutagenesis : Identify critical binding residues (e.g., αβ2-adrenoceptor homology models) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) in real-time .

Q. How should researchers address discrepancies between computational predictions and experimental results in the bioactivity of benzimidazole derivatives?

Mitigation strategies involve:

  • Descriptor refinement : Include steric/electronic parameters (e.g., Hammett constants) to improve model accuracy .
  • Experimental replication : Test compounds under standardized conditions (e.g., fixed pH, temperature) to reduce variability .
  • Multi-target screening : Assess off-target effects using panels like kinase profiling or cytochrome P450 inhibition assays .

Q. What strategies enhance the selectivity of this compound derivatives for therapeutic targets?

  • Structural modulation : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) to thiophene or benzimidazole rings to enhance target affinity .
  • Prodrug design : Mask reactive groups (e.g., acetate esters) to improve bioavailability and reduce off-target interactions .
  • Hybrid scaffolds : Fuse with triazole or thiazole moieties to exploit synergistic binding interactions .

Data Contradiction and Optimization

Q. How can conflicting data on the antimicrobial vs. cytotoxic effects of this compound derivatives be resolved?

  • Dose-response profiling : Establish therapeutic indices (e.g., selectivity ratios between MIC50 for microbes and IC50 for mammalian cells) .
  • Mechanistic studies : Use transcriptomics or proteomics to differentiate pathways (e.g., ROS induction in microbes vs. apoptosis in cancer cells) .

Q. What experimental designs minimize synthetic challenges in benzimidazole derivative synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving yields of cyclization steps .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during multi-step syntheses .

Biological Activity and Applications

Q. What in vitro and in vivo models are recommended for evaluating the anti-inflammatory potential of this compound derivatives?

  • In vitro : COX-2 inhibition assays and TNF-α suppression in macrophage cell lines (e.g., RAW 264.7) .
  • In vivo : Carrageenan-induced paw edema in rodents, with compound A2 showing 40–60% inflammation reduction at 10 mg/kg .

Q. How can researchers prioritize benzimidazole derivatives for anticancer drug development?

  • NCI-60 screening : Identify cytotoxicity profiles across 60 cancer cell lines.
  • Apoptosis markers : Measure caspase-3/7 activation and mitochondrial membrane potential collapse in tumor cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.